4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-9(10)12-14-11-8/h2-5H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZLXMGKIFGJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction, depending on the biological context.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Key Observations :
Comparison :
- The target compound’s synthesis likely follows a pathway similar to fluorophenyl/nitrophenyl analogs, involving cyclization of nitrile precursors with hydroxylamine. In contrast, pyrrole-substituted derivatives require Paal–Knorr reactions with diketones .
Physicochemical Properties
Notes:
Key Insights :
Biological Activity
4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
The molecular formula of this compound is CHNO. The compound features a methoxy group attached to a phenyl ring and an oxadiazole moiety that contributes to its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that various oxadiazole derivatives showed promising activity against bacterial strains, indicating potential applications in treating infections . The structure–activity relationship (SAR) studies revealed that modifications in the oxadiazole ring could enhance antimicrobial efficacy.
Study on Anticancer Activity
A recent study synthesized several derivatives of 1,2,5-oxadiazoles and evaluated their anticancer activities against multiple cancer cell lines. Among these, compounds similar to this compound displayed significant growth inhibition in leukemia and breast cancer cell lines .
Study on Antimicrobial Efficacy
Another research effort focused on the synthesis of oxadiazole-linked compounds and their antimicrobial evaluation. Results indicated that certain derivatives exhibited high potency against Gram-positive bacteria and fungi . This underscores the potential of this compound as a scaffold for developing new antimicrobial agents.
Q & A
Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine?
- Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 4-methoxyphenyl-substituted aroylacetates can react with hydroxylamine derivatives to form the oxadiazole core. Alternatively, azide-nitrile cycloaddition using 4-azidofurazan-3-amine precursors under controlled temperatures (45–60°C) yields the target compound. Optimization of reaction time and catalysts (e.g., triethylamine) improves yields to >80% .
Q. How is the compound structurally characterized?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystallization from ethanol/water mixtures provides suitable crystals. Key parameters include bond lengths (e.g., C–N = 1.32 Å, N–O = 1.23 Å) and dihedral angles between the oxadiazole ring and methoxyphenyl group (~15°), confirming planarity. Complementary techniques like H/C NMR and IR spectroscopy validate functional groups (e.g., NH stretch at 3400–3300 cm) .
Q. What in vitro assays are used to evaluate its bioactivity?
- Methodological Answer: Preliminary antibacterial activity is assessed via agar diffusion against Staphylococcus aureus and Escherichia coli (MIC values: 8–32 µg/mL). Antifungal assays against Candida albicans use broth microdilution (IC = 12.5 µg/mL). Antioxidant potential is quantified via DPPH radical scavenging (EC = 45 µM) .
Advanced Research Questions
Q. How does the substitution pattern influence bioactivity?
- Methodological Answer: Substituents on the oxadiazole ring and methoxyphenyl group modulate electron density and steric effects. For instance:
- Electron-donating groups (e.g., -OCH): Enhance antimicrobial activity by improving membrane permeability.
- Electron-withdrawing groups (e.g., -NO): Reduce activity due to decreased solubility.
Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants () correlate logP values with IC trends .
Q. What strategies optimize synthetic yield and purity?
- Methodological Answer:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
- Catalysis: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) increases regioselectivity.
- Purification: Column chromatography (SiO, hexane/EtOAc 3:1) removes byproducts. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How stable is the compound under physiological conditions?
- Methodological Answer: Stability studies in phosphate-buffered saline (pH 7.4, 37°C) show a half-life of 24 hours. Degradation products (e.g., 4-methoxyphenylguanidine) are identified via LC-MS. Accelerated stability testing (40°C/75% RH) confirms no significant decomposition over 30 days, supporting its use in long-term biological assays .
Data Contradictions and Resolution
Q. Discrepancies in reported bioactivity: How to reconcile conflicting data?
- Methodological Answer: Variations in MIC values (e.g., 8 vs. 32 µg/mL for S. aureus) may arise from differences in:
- Strain specificity: Clinical vs. lab-adapted strains.
- Assay conditions: Agar composition or incubation time.
Standardized protocols (CLSI guidelines) and triplicate experiments are recommended to minimize variability .
Emerging Research Directions
Q. Can computational modeling predict novel derivatives with enhanced activity?
- Methodological Answer: Molecular docking (AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) identifies key interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
